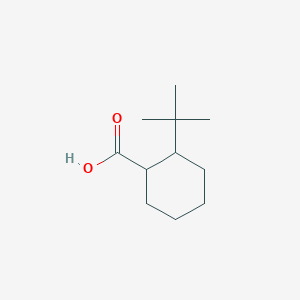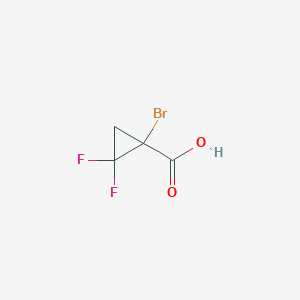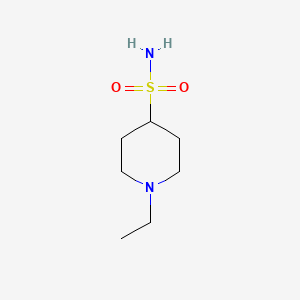![molecular formula C14H14N4O3S B2506965 N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide CAS No. 1252320-86-7](/img/structure/B2506965.png)
N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagent: Methanesulfonyl chloride
Condition: Base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane)
Step 3: Cyclopropyl Group Addition
Reagent: Cyclopropylamine
Condition: Heating with a coupling agent (e.g., EDC)
Step 4: Cyanomethyl Group Addition
Reagent: Cyanomethyl bromide
Condition: Base (e.g., potassium carbonate)
Industrial Production Methods
The industrial production of this compound follows the same synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis equipment are commonly employed to ensure consistency and efficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide typically involves the cyclization of appropriately substituted precursors under controlled conditions. The initial steps often include the formation of the imidazo[1,5-a]pyridine core, followed by subsequent functional group modifications to introduce the cyano and cyclopropyl groups.
Step 1: Formation of Imidazo[1,5-a]pyridine Core
Starting material: 2-aminopyridine
Reagent: Ethyl cyanoacetate
Condition: Heating in the presence of a base (e.g., sodium hydride)
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide undergoes various chemical reactions due to its diverse functional groups. The primary types of reactions include:
Oxidation: Commonly performed using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactive site.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane
Reduction: NaBH₄ in ethanol
Nucleophilic Substitution: Potassium carbonate in DMF
Major Products Formed
Oxidation Product: N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonyl-4-oxoimidazo[1,5-a]pyridine-1-carboxamide
Reduction Product: N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridin-1-ylmethanol
Substitution Product: Various substituted analogs depending on the reagent used
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide has been explored in multiple fields:
Chemistry: Utilized as a precursor for complex molecule synthesis due to its reactivity.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets, primarily enzymes and receptors. The mechanism often involves the inhibition or activation of specific pathways, leading to altered cellular responses.
Molecular Targets: Kinases, proteases, and G-protein coupled receptors (GPCRs)
Pathways Involved: Apoptosis, signal transduction, and metabolic regulation
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide stands out due to its unique structural features and versatile reactivity.
Similar Compounds
N-(cyanomethyl)-N-cyclopropylimidazo[1,2-a]pyridine-1-carboxamide
N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide
N-(cyanomethyl)-N-methyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide
Each of these compounds shares functional groups or structural motifs but differs in specific chemical properties and reactivities, making this compound a distinctive entity in its class.
Hope that sheds light on this fascinating compound!
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-22(20,21)14-16-12(11-4-2-3-8-18(11)14)13(19)17(9-7-15)10-5-6-10/h2-4,8,10H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITNTYDNAYSTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)N(CC#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)

![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)
![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)
![4-[(3-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2506894.png)
![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)




